molecular formula C50H105O5P B14235490 Pentacontan-1-ol;phosphoric acid CAS No. 225787-33-7

Pentacontan-1-ol;phosphoric acid

Cat. No.: B14235490
CAS No.: 225787-33-7
M. Wt: 817.3 g/mol
InChI Key: WSAWGXSQUUNXQG-UHFFFAOYSA-N
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Description

Phosphoric acid (H₃PO₄) is a triprotic acid with widespread industrial and chemical applications. It is produced via the oxidation of elemental phosphorus and is standardized for industrial use, including electroplating, metal polishing, and phosphate fertilizer production . With a molecular weight of 97.99 g/mol, it is corrosive and highly soluble in water. Its chemical structure consists of a central phosphorus atom bonded to four oxygen atoms and three hydroxyl groups, enabling its reactivity in acid-base reactions and esterification processes .

Available literature focuses on phosphoric acid and its analogs, which will form the basis of this comparison.

Properties

CAS No.

225787-33-7

Molecular Formula

C50H105O5P

Molecular Weight

817.3 g/mol

IUPAC Name

pentacontan-1-ol;phosphoric acid

InChI

InChI=1S/C50H102O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51;1-5(2,3)4/h51H,2-50H2,1H3;(H3,1,2,3,4)

InChI Key

WSAWGXSQUUNXQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO.OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentacontan-1-ol typically involves the reduction of the corresponding fatty acid or ester. This can be achieved through catalytic hydrogenation or other reduction methods . Phosphoric acid is commonly produced by the reaction of sulfuric acid with phosphate rock, resulting in the formation of phosphoric acid and calcium sulfate .

Industrial Production Methods

Industrial production of pentacontan-1-ol involves large-scale hydrogenation processes, often using metal catalysts such as nickel or palladium. Phosphoric acid is produced industrially through the wet process, which involves the digestion of phosphate rock with sulfuric acid, followed by filtration and concentration .

Chemical Reactions Analysis

Types of Reactions

Pentacontan-1-ol;phosphoric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and acid catalysts like sulfuric acid for esterification .

Major Products

The major products formed from these reactions include pentacontanoic acid (from oxidation), pentacontyl phosphate (from esterification), and various substituted derivatives (from substitution reactions) .

Mechanism of Action

The mechanism of action of pentacontan-1-ol;phosphoric acid involves its interaction with various molecular targets and pathways. The hydroxyl group of pentacontan-1-ol can form hydrogen bonds with biological molecules, affecting their structure and function. Phosphoric acid can act as a proton donor, participating in acid-base reactions and influencing biochemical pathways .

Comparison with Similar Compounds

Phosphoric Acid vs. Deep Eutectic Solvents (DES)

In electrochemical polishing, phosphoric acid is compared with a DES composed of ethylene glycol and choline chloride (2:1 ratio). Key findings include:

Parameter Phosphoric Acid Deep Eutectic Solvent
Smoothing Efficiency 85–90% 91.1 ± 1.5%
Surface Finish Quality Moderate Superior
Environmental Impact High acidity Eco-friendly

The DES outperforms phosphoric acid in surface smoothing due to its lower volatility and controlled ion transport, reducing surface roughness in copper electropolishing .

Phosphoric Acid vs. Bromelain Enzyme and Polyacrylic Acid in Dentistry

Phosphoric acid (37% concentration) is commonly used to etch dentin for dental adhesives. However, studies show:

Treatment Microleakage Reduction Hybrid Layer Strength
Phosphoric Acid Insignificant Weak (protein dissolution)
Bromelain Enzyme Significant Strong (collagen removal)
Polyacrylic Acid Moderate Intermediate

Bromelain removes collagen more effectively, enhancing resin penetration and bond strength, whereas phosphoric acid alone fails to reduce microleakage significantly .

Phosphoric Acid vs. Polyphosphoric Acid

Phosphoric acid (H₃PO₄) and polyphosphoric acid (mixture of H₃PO₄ polymers) differ structurally and functionally:

Property Phosphoric Acid Polyphosphoric Acid
Formula H₃PO₄ Mixture of H₄P₂O₇, H₅P₃O₁₀
Acidity Strength Moderate Stronger
Application Fertilizers, food additives Polymer synthesis, catalysis

Polyphosphoric acid’s extended chain structure enhances its dehydrating capacity, making it preferable in organic synthesis .

Phosphoric Acid vs. Fluorinated Alternatives

Phosphoric acid derivatives, such as fluorotelomer-alcohol phosphates (e.g., [1189052-95-6]), are compared in industrial applications. Fluorinated compounds exhibit higher thermal stability but pose environmental risks due to persistence and toxicity .

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